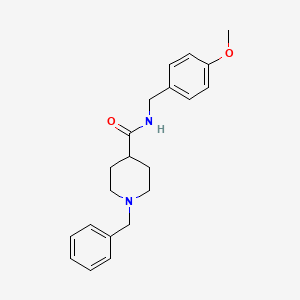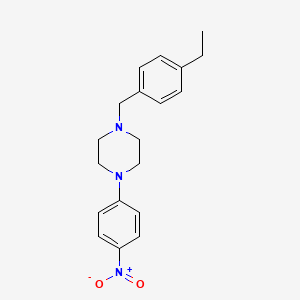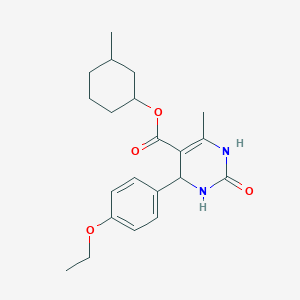
1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRL-15572 belongs to the class of piperidinecarboxamide compounds, which are known to have various pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide involves its binding to the sigma-1 receptor, which modulates various signaling pathways involved in neuroprotection, neuroplasticity, and neuroinflammation. The activation of the sigma-1 receptor by 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to increase the release of neurotrophic factors, reduce neuroinflammation, and promote the survival of neurons.
Biochemical and Physiological Effects:
1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection. 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in neuroinflammation. In addition, 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific targeting of this receptor in various cell types and tissues. 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has also been found to have good pharmacokinetic properties, which allows for easy administration and distribution in animal models. However, one of the limitations of using 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is its potential toxicity at high doses, which requires careful monitoring and dose optimization.
Direcciones Futuras
There are several future directions for the research on 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide. One of the potential applications of 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to investigate the efficacy and safety of 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide in human clinical trials. Another future direction is the exploration of the sigma-1 receptor as a potential therapeutic target for other diseases such as cancer and autoimmune disorders. Further research is needed to elucidate the role of the sigma-1 receptor in these diseases and to develop specific ligands for this receptor.
Métodos De Síntesis
The synthesis of 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with benzyl chloride to form N-benzyl-4-methoxybenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as neuroprotection, neuroplasticity, and neuroinflammation. 1-benzyl-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
1-benzyl-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-9-7-17(8-10-20)15-22-21(24)19-11-13-23(14-12-19)16-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVRDNCPVZKDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(4-methoxybenzyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)

![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038604.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)
![1-methoxy-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-propanamine](/img/structure/B5038608.png)

![methyl 4-chloro-3-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5038630.png)

![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)


![5-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5038684.png)
